2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
“2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a heterocyclic compound . It belongs to the class of triazolopyridines, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Scientific Research Applications
Herbicidal Activity
Compounds derived from 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, such as various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural weed management (Moran, 2003).
Synthesis of Explosive Compounds
This compound has been used in the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5- a ]pyridines, which contain explosophoric groups or their precursors. This showcases its role in the creation of compounds with potential applications in explosives (Bastrakov et al., 2021).
Pharmaceutical Synthesis
The chemical has been utilized in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating its role in the pharmaceutical industry for creating complex chemical structures (Zheng et al., 2014).
Crystal Engineering
1,2,4-Triazolo[1,5-a]pyridines, with 2-Chloro-5-methyl as a substituent, have been synthesized for their unique electronic and intermolecular interactional characteristics. These are significant for both pharmaceutical development and applications in crystal engineering (Chai et al., 2019).
Antifungal and Insecticidal Activities
Several sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, synthesized from this compound, have shown promising antifungal and insecticidal activities. This points to its potential use in pest control and agriculture (Xu et al., 2017).
Antioxidant Activity
Research on [1,2,4]triazolo[1,5-a]pyridine derivatives, potentially including this compound, has indicated significant antioxidant activity, highlighting its possible use in therapeutic applications (Smolsky et al., 2022).
Mechanism of Action
Target of Action
Triazole compounds, which include 2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It is known that triazole compounds can act as inhibitors of various enzymes, affecting multiple biochemical pathways .
Pharmacokinetics
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .
Result of Action
Triazole compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, suggesting that the reaction environment can influence the synthesis of these compounds .
properties
IUPAC Name |
2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCFDOXAJDEWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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